4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a chloro-substituted benzamide group and a hydrazinocarbonyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form 4-chlorobenzamide.
Introduction of the Hydrazinocarbonyl Group: The hydrazinocarbonyl group is introduced by reacting the benzamide intermediate with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinocarbonyl group can be oxidized to form corresponding azocarbonyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Azocarbonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinocarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, thereby influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-butylcathinone: Shares the chloro-substituted benzene ring but differs in the side chain structure.
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol: Contains a similar chloro-substituted benzene ring but has different functional groups attached.
Uniqueness
4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is unique due to its specific combination of a chloro-substituted benzamide core and a hydrazinocarbonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16ClN3O2 |
---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
4-chloro-N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C12H16ClN3O2/c1-7(2)10(12(18)16-14)15-11(17)8-3-5-9(13)6-4-8/h3-7,10H,14H2,1-2H3,(H,15,17)(H,16,18)/t10-/m0/s1 |
InChI Key |
NMCLPGVGDPDRBD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)C(C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.